4-ヒドロキシボリコナゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

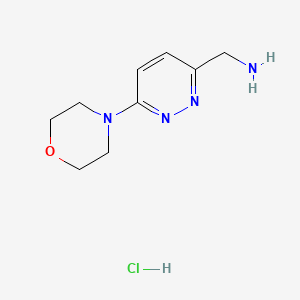

4-Hydroxyvoriconazole is a metabolite of voriconazole . Voriconazole is a triazole antifungal medication that is generally used to treat serious, invasive fungal infections . These are generally seen in patients who are immunocompromised, and include invasive candidiasis, invasive aspergillosis, and certain emerging fungal infections .

Molecular Structure Analysis

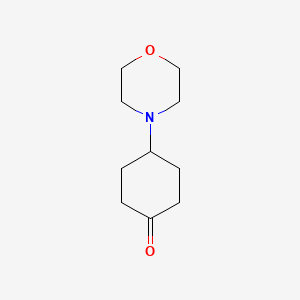

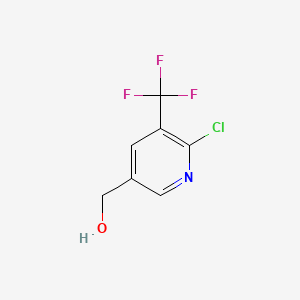

The molecular structure of 4-Hydroxyvoriconazole is characterized by a chemical formula of C16H14F3N5O2 . The InChI Key is BGPPSFHHAYWTMX-LRDDRELGSA-N . The structure includes a triazole ring, which is common in antifungal medications .

Chemical Reactions Analysis

4-Hydroxyvoriconazole undergoes O-glucuronidation, a type of phase II metabolic reaction . This reaction is part of the drug’s metabolism in the body .

科学的研究の応用

薬物動態と代謝

OH-VRCは、小分子薬であるボリコナゾール(VRC)の代謝物です . VRCの代謝は複雑で、まだ完全には解明されていません . しかし、ヒトCYP酵素に対するVRCの代謝と阻害特性は定量的に特徴付けられていることは知られています .

CYP酵素における役割

VRCの代謝には、CYP2C19、CYP2C9、CYP3A4などのいくつかのCYP酵素が関与しています . これらの個々の酵素の主要な循環代謝物であるボリコナゾールN-オキシド(NO)の生成への寄与は、CYP2C19が63.1%、CYP2C9が13.4%、CYP3A4が29.5%であることが判明しました .

CYP酵素の阻害

OH-VRCは、VRCとNOとともに、CYP酵素を阻害することが判明しています . CYP2C9では、OH-VRCは4-ヒドロキシジクロフェナクの生成に最も大きな影響を与え、IC50は3.67 µMでした .

薬物相互作用における役割

CYP酵素に対する阻害効果から、OH-VRCは薬物相互作用に潜在的に役割を果たす可能性があります。 たとえば、同じCYP酵素の基質である他の薬物の代謝に影響を与える可能性があります .

治療最適化の可能性

OH-VRCの役割を含むVRCの代謝の定量的in vitro評価は、VRCの薬物動態の解明に貢献します . これは、生理学的に基づいた薬物動態モデリングの基盤となり、VRC治療の最適化につながる可能性があります

作用機序

Target of Action

4-Hydroxyvoriconazole is a metabolite of voriconazole , a triazole antifungal medication. The primary target of voriconazole, and by extension 4-Hydroxyvoriconazole, is the fungal enzyme 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

4-Hydroxyvoriconazole, like all azole antifungal agents, works by inhibiting the activity of 14α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, thereby hindering the synthesis of the fungal cell membrane . The resulting ergosterol deficiency leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, ultimately inhibiting fungal cell growth .

Biochemical Pathways

The action of 4-Hydroxyvoriconazole affects the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, it prevents the demethylation of lanosterol, a critical step in the production of ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, causing detrimental effects on the fungal cell membrane .

Pharmacokinetics

Voriconazole, the parent compound of 4-Hydroxyvoriconazole, exhibits non-linear pharmacokinetics . It is primarily eliminated via hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine . The formation of 4-Hydroxyvoriconazole may become an important pathway for voriconazole metabolism in individuals with poor CYP2C19 catalytic function . The CYP2C19 and CYP2C9 genotypes have been identified as key factors influencing the pharmacokinetics of voriconazole .

Result of Action

The inhibition of ergosterol synthesis by 4-Hydroxyvoriconazole leads to a series of cellular effects. The most significant is the alteration of the fungal cell membrane structure and function due to the accumulation of 14α-methyl sterols . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to fungal cell death .

Action Environment

The action, efficacy, and stability of 4-Hydroxyvoriconazole can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness . Additionally, genetic factors such as the CYP2C19 and CYP2C9 genotypes can affect the metabolism and clearance of voriconazole, thereby influencing the levels of 4-Hydroxyvoriconazole .

生化学分析

Biochemical Properties

4-Hydroxyvoriconazole is involved in the metabolism of voriconazole, which is primarily metabolized by the cytochrome P450 enzymes . The compound interacts with these enzymes, leading to its formation from voriconazole . The nature of these interactions involves the hydroxylation of voriconazole .

Cellular Effects

The cellular effects of 4-Hydroxyvoriconazole are not fully understood. It’s parent compound, voriconazole, is known to have significant effects on cells. It is used to treat invasive fungal infections, suggesting that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be a product of the metabolism of voriconazole, which involves the cytochrome P450 enzymes . This suggests that 4-Hydroxyvoriconazole may also interact with these enzymes, potentially influencing their activity.

Temporal Effects in Laboratory Settings

Studies on voriconazole have shown that its levels in the blood can vary significantly, suggesting that the levels and effects of 4-Hydroxyvoriconazole may also change over time .

Metabolic Pathways

4-Hydroxyvoriconazole is involved in the metabolic pathway of voriconazole, which is metabolized by the cytochrome P450 enzymes . This suggests that it may interact with these enzymes and potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Voriconazole, the parent compound, is known to be eliminated via hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine . This suggests that 4-Hydroxyvoriconazole may also be transported and distributed via similar mechanisms.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxyvoriconazole involves the hydroxylation of voriconazole, which is achieved through the use of a specific enzyme. This pathway has been developed through extensive research and experimentation in order to produce a high yield of the desired compound.", "Starting Materials": [ "Voriconazole", "Enzyme (CYP450)" ], "Reaction": [ "Mix voriconazole and enzyme together in a reaction vessel.", "Allow the reaction to proceed under controlled conditions, typically at a specific temperature and pH.", "Monitor the progress of the reaction using analytical techniques such as HPLC or GC-MS.", "Isolate and purify the 4-Hydroxyvoriconazole product using techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

943331-64-4 |

分子式 |

C16H14F3N5O2 |

分子量 |

365.316 |

IUPAC名 |

(2R,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)-4-(1,2,4-triazol-1-yl)butane-1,3-diol |

InChI |

InChI=1S/C16H14F3N5O2/c17-10-1-2-11(13(18)3-10)16(26,6-24-9-21-8-23-24)12(5-25)15-14(19)4-20-7-22-15/h1-4,7-9,12,25-26H,5-6H2/t12-,16-/m0/s1 |

InChIキー |

BGPPSFHHAYWTMX-LRDDRELGSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(C(CO)C3=NC=NC=C3F)O |

同義語 |

(2R,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoro-4-pyrimidinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)

![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)